molecular formula C13H21NO4 B14020200 (6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid

Cat. No.: B14020200
M. Wt: 255.31 g/mol
InChI Key: UILIRDSKQDMMDN-SECBINFHSA-N
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Description

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[25]octane-6-carboxylic acid is a complex organic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butoxycarbonyl (Boc) protecting group. Common synthetic routes may involve:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions, often using reagents such as strong bases or acids to facilitate the ring closure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6R)-5-Azaspiro[2.5]octane-6-carboxylic acid: Lacks the Boc protecting group, making it more reactive in certain chemical reactions.

    (6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane: Similar structure but without the carboxylic acid group, affecting its solubility and reactivity.

Uniqueness

(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid is unique due to its combination of the spirocyclic core, Boc protecting group, and carboxylic acid functionality. This combination provides a balance of stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(6R)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-13(6-7-13)5-4-9(14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-/m1/s1

InChI Key

UILIRDSKQDMMDN-SECBINFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2(CC[C@@H]1C(=O)O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCC1C(=O)O)CC2

Origin of Product

United States

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